molecular formula C13H19NO4 B2646498 2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1788846-81-0

2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2646498
CAS No.: 1788846-81-0
M. Wt: 253.298
InChI Key: RFCYUSKLDLRHAC-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C13H19NO4 It is a derivative of acetamide and contains multiple methoxy groups attached to its phenyl and ethyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-methoxyphenylacetic acid with methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: A simpler analog with fewer methoxy groups.

    2-methoxy-N-(2-methoxyphenyl)acetamide: Another analog with a different substitution pattern.

Uniqueness

2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is unique due to its multiple methoxy groups and the specific arrangement of these groups on the phenyl and ethyl chains. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-16-9-13(15)14-8-12(18-3)10-6-4-5-7-11(10)17-2/h4-7,12H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCYUSKLDLRHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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